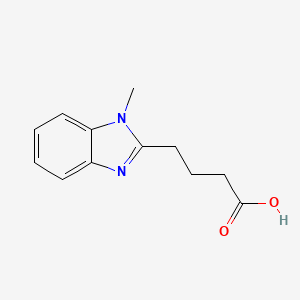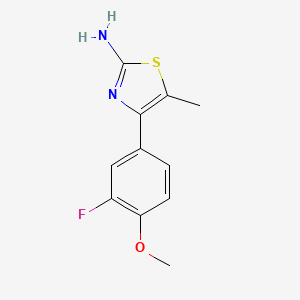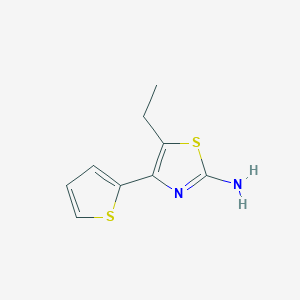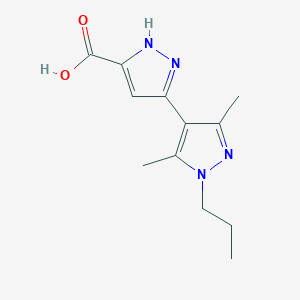
7-Hydroxy-3,4,8-Trimethylcumarin
Übersicht
Beschreibung
7-Hydroxy-3,4,8-trimethylcoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. It is characterized by the presence of hydroxyl groups and methyl groups at specific positions on the coumarin ring system. This structural modification can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 7-hydroxy-3,4,8-trimethylcoumarin derivatives can be achieved through various synthetic routes. One approach involves the Perkin reaction, which is used to synthesize novel 7-hydroxy-3-(3,4,5-trimethoxyphenyl)coumarin derivatives, as well as their phthalonitrile derivatives . Another method includes the condensation reaction of 7-acetoxy-3-formylcoumarin with different ortho-phenylenediamine derivatives, which has been effective for introducing hydrophilic groups onto the heteroaryl scaffold of coumarins . Additionally, the Peckmann reaction with resorcinol and ethylacetoacetate has been used to synthesize 7-hydroxy-4-methylcoumarin, which can be further modified to produce 8-formyl-7-hydroxy-4-methylcoumarin derivatives .
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including those with hydroxy and methyl substitutions, has been extensively studied. X-ray diffraction methods have been employed to determine the crystal structure of related compounds such as 7,8-dihydroxy-4-methylcoumarin, revealing the compound's crystallization in the triclinic space group and providing insights into the spatial arrangement of the functional groups .
Chemical Reactions Analysis
7-Hydroxy-3,4,8-trimethylcoumarin and its derivatives exhibit a range of chemical behaviors. For instance, the solvent-dependent fluorescence of 7-hydroxycoumarins has been studied, showing that protonation, deprotonation, and tautomerization are the main reactions in hydroxylic solvents, while hydrogen bonding and ion pair formation are essential in nonhydroxylic solvents . Moreover, the formation of metal complexes with various metal ions such as CrIII, FeIII, CoIII, NiII, and CuII has been observed, with the ligand coordinating through nitrogen atoms and exhibiting distinct colored complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-hydroxy-3,4,8-trimethylcoumarin derivatives are influenced by their molecular structure. The electronic absorption and fluorescence properties of these compounds have been studied in different solvents, and their behavior as fluorescence chemosensors for the detection of metal ions, such as Fe3+, has been examined . The introduction of hydrophilic groups onto the coumarin scaffold has led to water-soluble and strongly fluorescent compounds under physiological conditions, which are suitable for biosensing applications .
Wissenschaftliche Forschungsanwendungen
Hemmung der Melaninproduktion
7-Hydroxy-3,4,8-Trimethylcumarin wurde als Hemmstoff der Melaninproduktion identifiziert. Es wurde in Studien verwendet, um die Auswirkungen von Melanin-hemmenden Verbindungen auf die Pigmentierung von Aspergillus bridgeri, einem Pilztyp, zu untersuchen, der auf Kartoffel-Dextrose-Agar gezüchtet wird .
Synthese von Derivaten
Diese Verbindung wurde auch bei der Herstellung von 7-Ethynyl-3,4,8-trimethylcumarin verwendet, was ihre Rolle als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle zeigt .
Wirkmechanismus
Target of Action
The primary target of 7-Hydroxy-3,4,8-trimethylcoumarin is the melanin production pathway . Melanin is a pigment responsible for the color of our skin, hair, and eyes. By inhibiting melanin production, this compound can potentially be used in treatments for hyperpigmentation disorders.
Mode of Action
7-Hydroxy-3,4,8-trimethylcoumarin interacts with the enzymes involved in the melanin synthesis pathway, thereby inhibiting the production of melanin
Biochemical Pathways
The affected pathway is the melanin synthesis pathway. Melanin synthesis involves a series of enzymatic reactions, and the inhibition of these enzymes by 7-Hydroxy-3,4,8-trimethylcoumarin leads to a decrease in melanin production . The downstream effects of this inhibition can result in a lightening of the skin color, which could be beneficial in treating hyperpigmentation disorders.
Result of Action
The molecular and cellular effects of the action of 7-Hydroxy-3,4,8-trimethylcoumarin are primarily seen as a reduction in melanin production . This can result in a lightening of the skin color, which could be beneficial in treating hyperpigmentation disorders.
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives have shown potential in various fields. For instance, coumarin-derived imine–metal complexes have been found to display a variety of therapeutic applications, such as antibacterial, antifungal, anticancer, antioxidant, anthelmintic, pesticidal, and nematocidal activities . This makes the molecule an attractive scaffold for the discovery of newer drugs .
Biochemische Analyse
Biochemical Properties
7-Hydroxy-3,4,8-trimethylcoumarin plays a significant role in biochemical reactions, particularly as an inhibitor of melanin production It interacts with various enzymes and proteins involved in melanin synthesis One of the key enzymes it interacts with is tyrosinase, which is crucial for the production of melanin By inhibiting tyrosinase, 7-Hydroxy-3,4,8-trimethylcoumarin effectively reduces melanin synthesis
Cellular Effects
The effects of 7-Hydroxy-3,4,8-trimethylcoumarin on various cell types and cellular processes are profound. In melanocytes, the cells responsible for melanin production, this compound inhibits melanin synthesis, leading to reduced pigmentation . This inhibition can influence cell signaling pathways related to pigmentation and may affect gene expression involved in melanin production. Additionally, 7-Hydroxy-3,4,8-trimethylcoumarin may impact cellular metabolism by altering the metabolic flux of pathways associated with melanin synthesis.
Molecular Mechanism
At the molecular level, 7-Hydroxy-3,4,8-trimethylcoumarin exerts its effects primarily through the inhibition of tyrosinase . This enzyme catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone, which are critical steps in melanin synthesis. By binding to the active site of tyrosinase, 7-Hydroxy-3,4,8-trimethylcoumarin prevents the enzyme from catalyzing these reactions, thereby reducing melanin production. This inhibition may also lead to changes in gene expression related to melanin synthesis, further contributing to its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-3,4,8-trimethylcoumarin can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 7-Hydroxy-3,4,8-trimethylcoumarin remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained inhibition of melanin production, although the extent of this effect can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-3,4,8-trimethylcoumarin in animal models are dose-dependent. At lower doses, the compound effectively inhibits melanin production without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes the desired effects while minimizing any harmful side effects.
Metabolic Pathways
7-Hydroxy-3,4,8-trimethylcoumarin is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase and other cofactors involved in the pigmentation process By inhibiting these enzymes, the compound alters the metabolic flux of melanin synthesis, leading to reduced melanin production
Transport and Distribution
Within cells and tissues, 7-Hydroxy-3,4,8-trimethylcoumarin is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 7-Hydroxy-3,4,8-trimethylcoumarin plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within melanocytes, for example, can enhance its inhibitory effects on melanin synthesis
Eigenschaften
IUPAC Name |
7-hydroxy-3,4,8-trimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBLUSRSAGXTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238801 | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91963-11-0 | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091963110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)



![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)



![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)
![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)